Tetradecylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tribology and Mechanical Engineering

Application Summary: TDPA is used to modify Ti3C2TX and graphene oxide (GO) nanohybrids, which are then used as lubricant additives in polyalphaolefins base oil (PAO6). This application is particularly relevant in the field of tribology and mechanical engineering .

Method of Application: TDPA-modified Ti3C2TX and GO are mixed with PAO6 base oil. The mixture undergoes a high-speed reciprocating friction and wear test .

Results and Outcomes: The base oil mixed with 0.05 wt% TDPA–Ti3C2/0.05 wt% GO exhibits the lowest coefficient of friction (COF) and wear rate with the value of 0.09 and 4.4×10^−6 mm^3/Nm, decreased by 54.5 and 90.0% compared with pure PAO6 oil, respectively . The friction-reduction and antiwear mechanism of TDPA–Ti3C2/GO in base oil lies in the adsorption of the two nanomaterials and the formation of a self-lubricating film on the rubbing interface .

Surface Functionalization

Application Summary: TDPA is used to functionalize the surface of BaTiO3 nanoparticles .

Nanotechnology

Application Summary: TDPA is used to modify Ti3C2TX and graphene oxide (GO) nanohybrids, which are then used as nanohybrid lubricant additives in the polyalphaolefins base oil (PAO6). This application is particularly relevant in the field of nanotechnology .

Material Science

Application Summary: TDPA is used in the field of material science for the study of tribological behavior of Ti3C2TX nano-sheets. The substrate-dependent tribo-chemical reactions are evaluated .

Method of Application: After depositing MXenes via ethanol (1 wt%) on the substrates, pronounced differences in the resulting substrate-dependent frictional evolution are observed .

Results and Outcomes: While MXenes are capable to reduce friction for both substrates after the full evaporation of ethanol, MXenes lubricating effect on Cu is long-lasting, with a 35-fold increased lifetime compared to Fe . Raman spectra acquired in the wear-tracks of the substrates and counter-bodies reveal notable differences in the friction-induced chemical changes depending on the substrate material .

Corrosion Inhibition

Application Summary: TDPA is used in the field of corrosion science as a corrosion inhibitor for aluminum alloy .

Results and Outcomes: The corrosion inhibition performance of the self-assembled monolayer (SAM) depends on the water content and on the assembly time. This is related to the balancing of competition between TDPA adsorption and dissolution of the alloy oxidation film .

Thermal Conductivity

Application Summary: TDPA is used in the field of materials science for the preparation and application of carbon materials including MXene, graphene, and diamond in the fields of thermal conductivity .

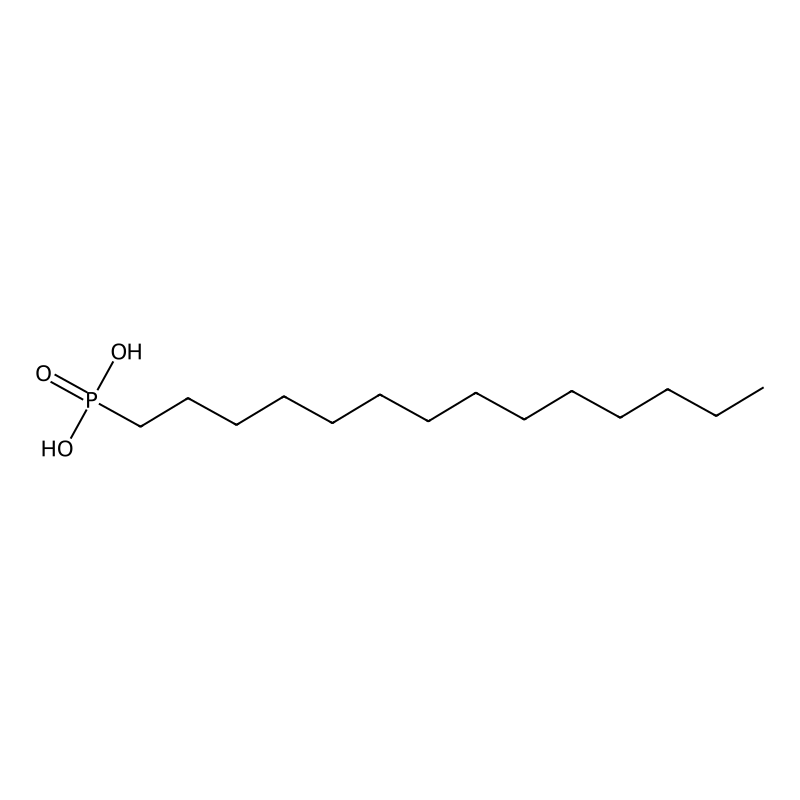

Tetradecylphosphonic acid is an organic compound with the molecular formula C₁₄H₃₁O₃P and a molar mass of approximately 278.4 g/mol. It is classified as a phosphonic acid, featuring a long hydrophobic alkyl chain (tetradecyl) attached to a phosphonic acid functional group. This structure imparts unique properties, making it useful in various applications, particularly in nanotechnology and materials science. The compound is known for its ability to modify surfaces and enhance the stability of nanoparticles in different environments .

As mentioned earlier, TDPA's primary mechanism of action involves forming SAMs on various surfaces. During SAM formation, TDPA molecules arrange themselves with the phosphonic acid groups anchoring to the surface and the tetradecyl chains oriented outwards. This creates a well-defined, ordered layer that modifies the surface properties [].

- Esterification: It can react with alcohols to form phosphonic esters, which are important in various chemical syntheses.

- Metal Coordination: The phosphonic acid group can coordinate with metal ions, facilitating the formation of metal-organic frameworks or enhancing the properties of metal nanoparticles .

- Self-Assembly: Tetradecylphosphonic acid can form self-assembled monolayers on substrates, which are utilized in surface modification processes .

These reactions highlight its versatility as a chemical reagent and functional material.

The synthesis of tetradecylphosphonic acid typically involves the following methods:

- Direct Phosphonylation: This method involves the reaction of tetradecanol with phosphorus trichloride or phosphorus oxychloride, followed by hydrolysis to yield tetradecylphosphonic acid.

- Phosphonation of Alkenes: Tetradecene can be reacted with phosphorus reagents under acidic conditions to introduce the phosphonic acid group.

- Functionalization of Nanoparticles: Tetradecylphosphonic acid is often used to functionalize nanoparticles, such as barium titanate, enhancing their stability and dispersibility in various media .

Tetradecylphosphonic acid has several notable applications:

- Nanotechnology: It is widely used for surface modification of nanoparticles to improve their stability and functionality.

- Materials Science: The compound is utilized in the development of high-dielectric materials and polymer composites .

- Catalysis: Tetradecylphosphonic acid plays a role in the synthesis of colloidal quantum dots and other nanostructures, acting as a surfactant or stabilizer during synthesis processes .

Studies on the interactions involving tetradecylphosphonic acid often focus on its role in modifying surfaces and enhancing the properties of materials:

- Surface Modification: Interaction with metal oxides like barium titanate leads to improved dielectric properties in composites .

- Nanoparticle Stability: Tetradecylphosphonic acid helps prevent oxidation in metal nanoparticles, contributing to their longevity and effectiveness in various applications .

- Biological Interactions: While limited research exists, initial studies suggest that tetradecylphosphonic acid may affect cellular membranes due to its amphiphilic nature.

Several compounds share structural similarities with tetradecylphosphonic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hexadecylphosphonic Acid | Phosphonic Acid | Longer alkyl chain; enhanced hydrophobicity |

| Octadecylphosphonic Acid | Phosphonic Acid | Even longer chain; used for different surface modifications |

| Dodecylphosphonic Acid | Phosphonic Acid | Shorter chain; often used in similar applications |

Tetradecylphosphonic acid is unique due to its balance between hydrophobicity and reactivity, making it particularly effective for specific applications in nanotechnology and materials science compared to its longer or shorter-chain analogs.

Tetradecylphosphonic acid represents a critical compound in the phosphonic acid family, distinguished by its fourteen-carbon alkyl chain and strong surface-binding properties. The synthesis and purification of this compound requires sophisticated methodologies that address both chemical reactivity challenges and industrial scalability concerns.

Organic Synthesis Routes

The synthetic pathways for tetradecylphosphonic acid encompass several well-established organic chemistry approaches, each offering distinct advantages and limitations depending on the specific application requirements and scale of production.

Nucleophilic Substitution with Sodium-Mediated Reactions

The sodium-mediated nucleophilic substitution pathway represents one of the most widely utilized synthetic approaches for tetradecylphosphonic acid production [1] [2]. This methodology involves the initial formation of a sodium dialkyl phosphite intermediate through the reaction of dibutyl phosphite with metallic sodium in anhydrous hexane under reflux conditions [1].

The reaction mechanism proceeds through several distinct stages. Initially, metallic sodium cubes react with dibutyl phosphite in dry hexane solvent, generating a highly nucleophilic sodium dibutyl phosphite species [1]. This intermediate subsequently undergoes nucleophilic substitution with 1-bromotetradecane, forming the corresponding dibutyl tetradecylphosphonate ester [1]. The reaction typically requires three to five hours of reflux heating, with the formation of sodium bromide as a white precipitate serving as a visual indicator of reaction progress [1].

The synthetic procedure demands rigorous air-free techniques, as both the sodium metal and the phosphite intermediates are highly sensitive to moisture and oxygen [1] [3]. The reaction system must be maintained under an inert atmosphere of nitrogen or argon, with all glassware pre-dried and the entire setup connected to a Schlenk line for continuous inert gas supply [1] [3].

Following the alkylation step, the dibutyl tetradecylphosphonate product undergoes hydrolysis using concentrated hydrochloric acid under reflux conditions [1] [2]. This hydrolysis step represents a critical transformation, as phosphonic acid esters demonstrate significantly greater resistance to hydrolysis compared to their carboxylic acid counterparts [2]. The concentrated hydrochloric acid treatment typically requires extended reflux periods to achieve complete ester cleavage [2].

The reaction yields for this sodium-mediated approach typically range from 70-85%, depending on the specific reaction conditions and the effectiveness of the air-free technique implementation [1]. The method produces tetradecylphosphonic acid with excellent purity levels, particularly when proper purification procedures are employed following the synthesis [1].

Air-Free Techniques for Phosphonic Acid Derivatization

The implementation of air-free techniques represents a fundamental requirement for successful tetradecylphosphonic acid synthesis, as the reaction intermediates and final products demonstrate significant sensitivity to atmospheric moisture and oxygen [3] [4]. These techniques encompass a comprehensive range of manipulations designed to prevent undesired side reactions and product degradation [3].

The most commonly employed air-free systems utilize either Schlenk line technology or glovebox environments [3]. Schlenk line systems provide a dual manifold arrangement, with one line supplying dry inert gas and the other connected to a high-quality vacuum pump [3]. This configuration enables the essential purge-and-refill cycles that remove atmospheric contaminants from reaction vessels and reagent containers [3].

Glovebox systems offer superior control over the reaction environment, maintaining atmosphere conditions with oxygen and moisture levels below 1 ppm [3]. However, the limited dexterity within glovebox gloves and the substantial capital investment required make Schlenk line techniques more practical for many synthetic applications [3].

The preparation of reaction vessels requires careful attention to moisture removal. Glassware must be flame-dried under vacuum and subjected to multiple purge-and-refill cycles before reagent introduction [3]. The vacuum applied during these cycles typically operates in the 10⁰ to 10⁻³ Torr range, ensuring effective removal of adsorbed water molecules [3].

Solvent selection and purification represent critical components of successful air-free synthesis. Hexane, the primary solvent for sodium-mediated reactions, requires thorough drying using sodium metal or molecular sieves, followed by distillation under inert atmosphere [1] [3]. The water content of the reaction solvent must be maintained below 10 ppm to prevent interference with the sodium-mediated phosphite formation [3].

The McKenna method, utilizing bromotrimethylsilane for phosphonate ester hydrolysis, offers an alternative approach that operates under milder conditions while maintaining air-free requirements [2] [5]. This method involves the initial silylation of the phosphonate ester using bromotrimethylsilane, followed by methanolysis to produce the free phosphonic acid [2]. The reaction typically proceeds at room temperature to 60°C, significantly lower than the temperatures required for direct acid hydrolysis [5].

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of tetradecylphosphonic acid presents numerous technical and economic challenges that must be systematically addressed [6] [7]. These challenges encompass raw material handling, process engineering, quality control, and safety considerations [6].

Raw material procurement and storage represent primary concerns for large-scale operations. The sodium metal required for nucleophilic substitution reactions demands specialized handling protocols and storage under inert atmosphere conditions [1] [8]. Industrial facilities must implement comprehensive safety systems, including automated sodium handling equipment and emergency response procedures for potential sodium-water reactions [8].

The bromotrimethylsilane utilized in McKenna-type syntheses presents additional challenges due to its moisture sensitivity and corrosive properties [2] [5]. Large-scale storage requires specialized containers with moisture-impermeable seals and corrosion-resistant materials [5]. The compound's tendency to generate hydrogen bromide upon contact with moisture necessitates comprehensive ventilation systems and worker protection protocols [5].

Process engineering considerations include the design of large-scale air-free reaction systems capable of maintaining inert atmosphere conditions throughout multi-kilogram synthesis campaigns [6]. Industrial Schlenk line systems require substantial vacuum pumping capacity and sophisticated gas purification equipment to maintain the ultra-low moisture and oxygen levels necessary for successful reactions [6].

Heat transfer limitations in large reaction vessels present significant challenges for temperature-controlled operations [6] [8]. The exothermic nature of many phosphonic acid synthesis reactions requires careful thermal management to prevent temperature excursions that could lead to product degradation or safety hazards [8]. Advanced reactor designs incorporating internal cooling coils, external heat exchangers, and sophisticated temperature monitoring systems are essential for safe large-scale operations [6].

Quality control becomes increasingly complex at production scales, as batch-to-batch consistency must be maintained while processing significantly larger quantities of materials [9] [7]. In-line analytical monitoring systems utilizing infrared spectroscopy, nuclear magnetic resonance, or mass spectrometry provide real-time feedback on reaction progress and product quality [9].

Economic factors significantly influence the viability of large-scale tetradecylphosphonic acid production. The high cost of specialty reagents, particularly bromotrimethylsilane and ultra-pure sodium metal, creates substantial raw material expenses [10] [11]. Process optimization focusing on reagent efficiency, solvent recovery, and waste minimization becomes critical for economically viable production [6].

The limited availability of tetradecylphosphonic acid from commercial sources, with typical pricing ranging from $43.90 to $155.00 per gram for laboratory quantities, highlights the economic incentive for developing efficient large-scale synthesis methods [10] [11] [12]. The substantial cost differential between raw materials and finished product, as demonstrated by the YouTube synthesis example where approximately $20,000 worth of material was produced for $100 in raw materials, illustrates the potential economic benefits of optimized production processes [1].

Recrystallization and Solvent Selection Strategies

The purification of tetradecylphosphonic acid through recrystallization represents a critical step in achieving the high purity levels required for demanding applications such as nanoparticle synthesis and surface modification [10] [11]. The selection of appropriate solvent systems must balance solubility characteristics, crystal quality, and recovery yields [9] [13].

Water emerges as the preferred recrystallization solvent for tetradecylphosphonic acid, offering excellent crystal quality and high recovery yields [14] [9]. The compound exhibits limited solubility in water at room temperature (approximately 2.5 g/L) but demonstrates significantly enhanced solubility at elevated temperatures (12.1 g/L at 80°C) [9]. This favorable solubility profile enables effective recrystallization with minimal product loss [9].

The recrystallization procedure typically involves dissolving the crude tetradecylphosphonic acid in hot water (80-90°C) followed by controlled cooling to room temperature [14] [9]. The slow cooling process promotes the formation of well-defined crystals with superior purity compared to rapid precipitation methods [13]. Multiple recrystallization cycles may be necessary to achieve the >99.5% purity levels required for specialized applications [1] [14].

Ethanol-water mixtures provide an alternative recrystallization medium that offers improved solubility characteristics while maintaining good crystal quality [9]. A 1:1 ethanol-water mixture demonstrates enhanced solubility (5.1 g/L at room temperature, 28.7 g/L at 80°C) with very good crystal formation properties and recovery yields of 88-92% [9]. This solvent system proves particularly useful when processing larger quantities of material or when enhanced solubility is required [9].

The recrystallization process must be carefully monitored to prevent the formation of hydrates or other crystalline polymorphs that could affect the final product properties [13] [15]. Differential scanning calorimetry and thermogravimetric analysis provide valuable tools for characterizing the thermal behavior and crystalline form of the recrystallized product [15].

Solvent recovery and recycling represent important considerations for large-scale purification operations [9]. The relatively low solubility of tetradecylphosphonic acid in most solvents means that substantial volumes of recrystallization medium are required, making solvent recovery economically attractive [9]. Distillation systems capable of handling the various solvent mixtures employed in recrystallization must be incorporated into production facilities [9].

The final purification step typically involves thorough drying under vacuum to remove residual solvent molecules [1] [14]. The dried product should be stored under inert atmosphere conditions to prevent moisture uptake and potential hydrolysis reactions [10] [11]. Proper storage conditions are essential for maintaining the high purity levels achieved through careful recrystallization procedures [10].

Advanced purification techniques, including zone refining and sublimation, may be employed for applications requiring exceptional purity levels [13]. These methods, while more complex and expensive than conventional recrystallization, can achieve purity levels exceeding 99.9% for specialized research and industrial applications [13].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (16.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant